![molecular formula C20H20F3N3O2 B11511046 N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]piperidine-1-carboxamide](/img/structure/B11511046.png)
N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]piperidine-1-carboxamide
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Overview
Description
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzamido phenyl ring, which is further connected to a piperidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The trifluoromethylation step can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Mechanism of Action
The mechanism of action of N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE can be compared with other trifluoromethyl-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Trifluoromethylbenzene: A simpler compound used as a precursor in organic synthesis.
Trifluoromethylphenylpiperazine: A compound with similar structural features but different biological activities.
The uniqueness of N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}PIPERIDINE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20F3N3O2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H20F3N3O2/c21-20(22,23)15-10-8-14(9-11-15)18(27)24-16-6-2-3-7-17(16)25-19(28)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-13H2,(H,24,27)(H,25,28) |
InChI Key |
XXGFQWSLNNZPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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